(Z)-allyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-allyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H20O7 and its molecular weight is 396.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Polyene Synthesis
- Research Context : The synthesis of cyclic alkenyl dimethylsiloxanes from alkynyl benzyldimethylsilanes demonstrates the application of compounds with structural similarities to (Z)-allyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate in polyene synthesis. This process involves semi-hydrogenation, debenzylation, and cyclization steps (Gudmundsson et al., 2019).
Formation of Imidazolidine Derivatives
- Research Context : The reaction of dimethyl (2,2-dimethylhydrazino)succinate with allyl and phenyl isothiocyanates leads to the formation of imidazolidine derivatives. This showcases the reactivity of such compounds in producing esters of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids, underlining the potential for the creation of complex molecular structures (Bremanis et al., 1987).
Synthesis of Anti-Microbial Agents
- Research Context : The synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from similar structures demonstrates potential applications in developing anti-microbial agents. This involves reactions with mercapto acetic acid and subsequent hydrolysis and condensation steps (Spoorthy et al., 2021).
Enantioselective Synthesis in Pharmacology
- Research Context : The enantioselective synthesis of compounds like 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate, which share structural elements with the compound , is significant in pharmacological research. This involves manganese(III) acetate-mediated acetoxylation and enzyme-mediated kinetic resolution, indicating the compound's potential in creating pharmacologically relevant enantiomers (Demir et al., 2007).
Complexing Properties in Membrane Processes
- Research Context : The synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetate derivatives showcases the use of compounds with similar structures in membrane processes. These compounds, upon treatment with zinc in acetic acid, demonstrate potential as sodium cation carriers (Kosterina et al., 2004).
Antifungal Synthesis from Morita-Baylis-Hillman Acetates
- Research Context : The synthesis of (Z)-3-(4-methoxybenzylidene)thiochroman-4-one, an antifungal compound, from Morita-Baylis-Hillman acetates underlines the importance of similar structures in the creation of bioactive molecules. This involves treatment with benzene thiol and aqueous NaOH, indicating potential applications in antifungal drug development (Das et al., 2007).
Structural Characterization in Drug Design
- Research Context : The treatment of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde demonstrates the significance of such compounds in drug design. The binding interactions with human prostaglandin reductase (PTGR2) highlight their potential in inhibitory action and drug development (Nayak & Poojary, 2019).
Properties
IUPAC Name |
prop-2-enyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-16-7-8-17-19(12-16)29-20(22(17)24)10-14-5-6-15(25-2)11-18(14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDYRDVFZLUHJC-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.